molecular formula C26H23Cl2IN4O5 B297525 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

Cat. No.: B297525
M. Wt: 669.3 g/mol
InChI Key: RWNBBYGDPLDTOU-XAZZYMPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of hydrazones and has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antimicrobial properties against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The compound possesses several advantages for laboratory experiments, including its potent biological activity and relatively easy synthesis. However, it also has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the research on this compound. One possible direction is the development of new analogs with improved pharmacological properties. Another possible direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of this compound involves the reaction of 2-hydrazinyl-2-oxo-N-(2-phenylethyl)acetamide with 4-(2-(2,3-dichloroanilino)-2-oxoethoxy)-3-iodo-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a hydrazone formation mechanism and yields the desired product in good yield.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields of science. In the field of medicine, it has been shown to possess potent anticancer properties and has been investigated as a potential chemotherapeutic agent. It has also been shown to possess anti-inflammatory and antimicrobial properties, which make it a promising candidate for the development of new drugs.

Properties

Molecular Formula

C26H23Cl2IN4O5

Molecular Weight

669.3 g/mol

IUPAC Name

N//'-[(E)-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide

InChI

InChI=1S/C26H23Cl2IN4O5/c1-37-21-13-17(14-31-33-26(36)25(35)30-11-10-16-6-3-2-4-7-16)12-19(29)24(21)38-15-22(34)32-20-9-5-8-18(27)23(20)28/h2-9,12-14H,10-11,15H2,1H3,(H,30,35)(H,32,34)(H,33,36)/b31-14+

InChI Key

RWNBBYGDPLDTOU-XAZZYMPDSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.